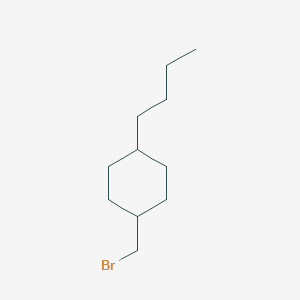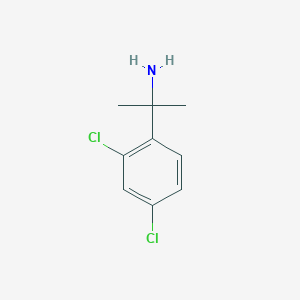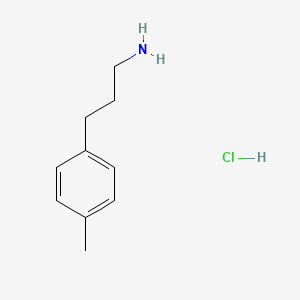![molecular formula C8H14ClNO2 B15310131 Methyl3-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylatehydrochloride](/img/structure/B15310131.png)
Methyl3-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylatehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl3-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylatehydrochloride is a compound that belongs to the class of azabicyclo[2.1.1]hexane derivatives. These compounds are known for their unique bicyclic structure, which imparts significant rigidity and stability.
Méthodes De Préparation
The synthesis of Methyl3-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylatehydrochloride typically involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition reactions . The process can be summarized as follows:
Starting Materials: The synthesis begins with commercially available trans-amino alcohol and dichloride.
Cycloaddition: A [2 + 2] cycloaddition reaction is performed to form the bicyclic structure.
Functionalization: The resulting intermediate is then functionalized through various transformations, such as alkylation and mesylation, to introduce the desired functional groups.
Analyse Des Réactions Chimiques
Methyl3-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylatehydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace existing functional groups.
Ring-Opening Reactions: The bicyclic structure can be opened through reactions with nucleophiles, leading to the formation of various products.
Reagents and Conditions: Common reagents used in these reactions include cesium carbonate (Cs2CO3) and dimethylformamide (DMF), with reactions typically conducted at elevated temperatures (e.g., 85°C).
Applications De Recherche Scientifique
Methyl3-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylatehydrochloride has several scientific research applications:
Medicinal Chemistry: It serves as a versatile building block for the synthesis of ligand-directed degraders (LDDs), which are used to target and degrade specific proteins.
Drug Development: The compound’s rigid structure makes it an attractive core for drug scaffolds, improving metabolic stability and target specificity.
Chemical Biology: It is used in the development of bioisosteric replacements for flat, aromatic groups, enhancing the three-dimensionality of molecules.
Mécanisme D'action
The mechanism of action of Methyl3-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylatehydrochloride involves its role as an electrophile in ring-opening reactions. The compound interacts with nucleophiles, leading to the formation of new bonds and the modification of molecular structures. This reactivity is leveraged in the synthesis of complex molecules, such as LDDs, which target specific proteins for degradation .
Comparaison Avec Des Composés Similaires
Methyl3-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylatehydrochloride can be compared with other similar compounds, such as:
Azabicyclo[2.1.1]hexane Piperazinium Methanesulfonate: This compound also features a rigid bicyclic structure and is used in similar applications in medicinal chemistry.
Bicyclo[1.1.1]pentanes: These compounds are used as bioisosteric replacements for aromatic groups, offering improved metabolic stability and target specificity.
Propriétés
Formule moléculaire |
C8H14ClNO2 |
|---|---|
Poids moléculaire |
191.65 g/mol |
Nom IUPAC |
methyl 3-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H13NO2.ClH/c1-5-6-3-8(4-6,9-5)7(10)11-2;/h5-6,9H,3-4H2,1-2H3;1H |
Clé InChI |
URFPRUMSHGNTSV-UHFFFAOYSA-N |
SMILES canonique |
CC1C2CC(C2)(N1)C(=O)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


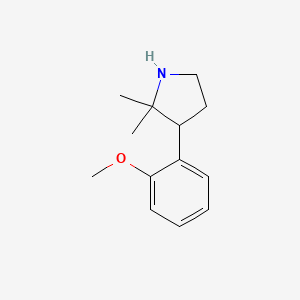
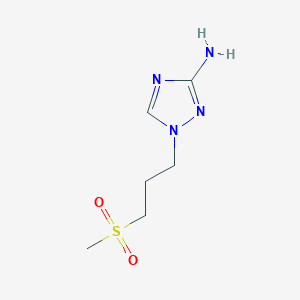
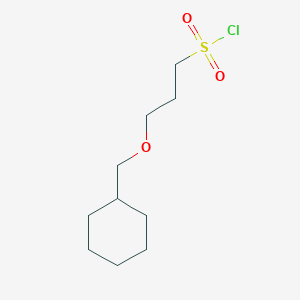
![1-[3-(1-methyl-1H-imidazol-5-yl)propyl]-1H-imidazol-2-amine](/img/structure/B15310058.png)
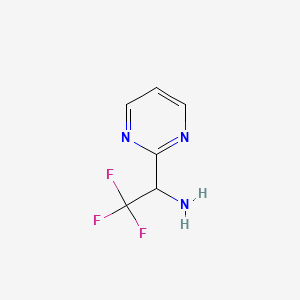
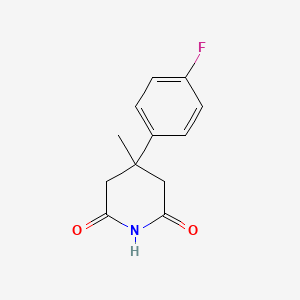


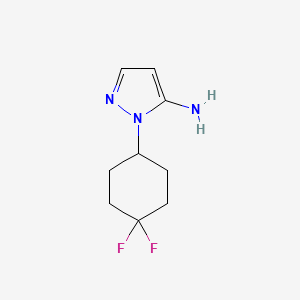
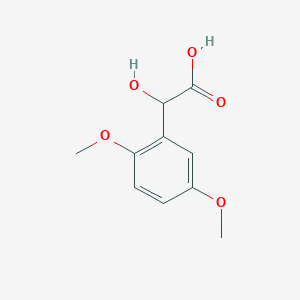
![2-Amino-2-[4-methoxy-3-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B15310102.png)
